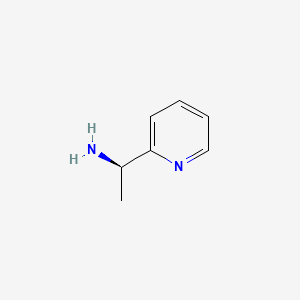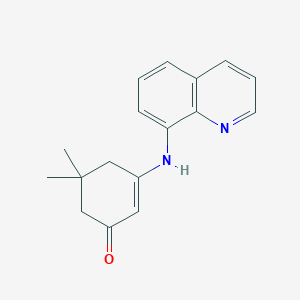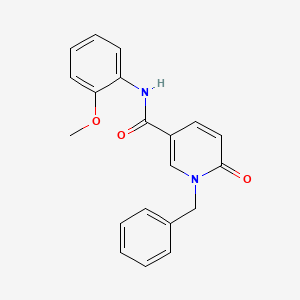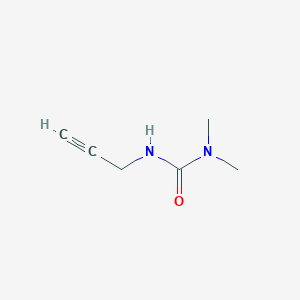![molecular formula C20H18N6S B2670355 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 663218-81-3](/img/structure/B2670355.png)
2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is a part of a larger family of piperazine-based derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications :
- L. Yurttaş et al. (2016) synthesized derivatives of pyrimidinyl piperazine, including compounds structurally related to 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, and evaluated their antimicrobial activities. The compounds showed significant antimicrobial activity against various microorganism strains, highlighting their potential in developing new antimicrobial agents (Yurttaş et al., 2016).
Antiproliferative Activity :
- A study by L. Mallesha et al. (2012) involved the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound of interest. These derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antitumor Activity :
- Research conducted by M. M. Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives, similar in structure to the compound . These compounds showed potent antitumor activity in both in vitro and in vivo evaluations, indicating their potential use in cancer therapy (Gineinah et al., 2013).
Electron Transporting Materials :
- A study by Xiaojun Yin et al. (2016) explored pyrimidine-containing compounds for their application in electronic devices. The compounds showed favorable electronic properties, suggesting their use in the development of high-performance organic electronics (Yin et al., 2016).
Antibacterial Activity :
- Research by M. Hagras et al. (2017) evaluated biphenylthiazoles containing pyrimidine moieties for their antibacterial activity. The study indicated that these compounds, related to the compound of interest, have potent activity against drug-resistant bacteria (Hagras et al., 2017).
Anti-Inflammatory and Analgesic Agents :
- A. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidin-4-yl piperazine derivatives. These compounds were found to have significant anti-inflammatory and analgesic activities, demonstrating their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Wirkmechanismus
The mechanism of action of this compound could depend on its intended use. For instance, some pyrimidine derivatives are known to inhibit the α-amylase enzyme, which could be useful in treating diabetes . Another study mentions that a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD), and they showed moderate acetylcholinesterase inhibitory activities in vitro .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a treatment for diseases like diabetes and Alzheimer’s disease . Additionally, more research could be done to determine its exact synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Eigenschaften
IUPAC Name |
6-phenyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-2-5-15(6-3-1)17-13-16-18(23-14-24-19(16)27-17)25-9-11-26(12-10-25)20-21-7-4-8-22-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFVKANVNPKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)


![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)


